molecular formula C23H21ClO6S B11047954 methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate

methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate

Cat. No.: B11047954
M. Wt: 460.9 g/mol
InChI Key: MVMMRYSTRDPXDX-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate is a complex organic compound with the following structure:

Structure: C21H19ClO6S\text{Structure: } \text{C}_{21}\text{H}_{19}\text{ClO}_6\text{S} Structure: C21​H19​ClO6​S

This compound belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs . Indoles play a crucial role in cell biology and exhibit diverse biological properties.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves several steps, including the construction of the indole moiety. One common method is the Fischer indole synthesis, which utilizes phenylhydrazine hydrochloride and methanesulfonic acid (MsOH) to form the tricyclic indole structure .

Industrial Production:: While specific industrial production methods for this compound are not widely documented, it can be synthesized in the laboratory using established synthetic routes.

Chemical Reactions Analysis

Reactions:: Methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or other functional groups.

Major Products:: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or pharmaceuticals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore similar compounds with indole moieties to understand the uniqueness of methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate.

Properties

Molecular Formula

C23H21ClO6S

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 3-[6-[(4-chlorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C23H21ClO6S/c1-28-16-7-3-14(4-8-16)19(12-21(26)29-2)23-22(27)20(25)11-17(30-23)13-31-18-9-5-15(24)6-10-18/h3-11,19,27H,12-13H2,1-2H3

InChI Key

MVMMRYSTRDPXDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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